molecular formula C13H14BrNO3S B2486967 2-bromo-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide CAS No. 1234836-36-2

2-bromo-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide

Cat. No.: B2486967
CAS No.: 1234836-36-2
M. Wt: 344.22
InChI Key: DDUSDGBXYFBSKL-UHFFFAOYSA-N
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Description

2-Bromo-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. This compound belongs to a class of benzenesulfonamides incorporating a furan heterocycle, a structural motif known to confer potent biological activity . Such derivatives are extensively investigated as inhibitors of carbonic anhydrase isoforms , which are zinc metalloenzymes involved in critical physiological processes including respiration, bone resorption, and acid-base balance . Aberrant CA activity, particularly of the tumor-associated hCA IX isoform, is linked to several diseases, including cancer, making these enzymes valuable therapeutic targets . Furthermore, structurally related N-(heterocyclylphenyl)benzenesulfonamides have been identified as potent inhibitors of the Wnt/β-catenin signaling pathway, a frequently dysregulated pathway in colorectal cancer, triple-negative breast cancer, and other malignancies . These inhibitors function by abrogating the critical association between β-catenin and T-cell factor (TCF) in the nucleus, thereby suppressing the transcription of oncogenes such as c-Myc . The presence of the bromine atom on the benzenesulfonamide ring offers a versatile handle for further synthetic modification via cross-coupling reactions, enabling medicinal chemists to explore structure-activity relationships and optimize pharmacological properties. This reagent is provided exclusively for research applications, including as a lead compound for the development of novel anticancer agents, a chemical probe for studying CA enzyme function and Wnt/β-catenin signaling, and a building block for the synthesis of more complex chemical libraries. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-bromo-N-[1-(furan-2-yl)propan-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO3S/c1-10(9-11-5-4-8-18-11)15-19(16,17)13-7-3-2-6-12(13)14/h2-8,10,15H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUSDGBXYFBSKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NS(=O)(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Benzene Derivatives

The introduction of bromine at the ortho position relative to the sulfonamide group necessitates careful substrate design. Bromination of benzenesulfonic acid derivatives is challenging due to the meta-directing nature of the sulfonic acid group. A practical workaround involves temporary ortho-directing groups. For example, acetophenone derivatives can act as ortho/para directors, enabling bromination at the desired position before sulfonation.

In one approach, 2-bromoacetophenone is sulfonated using chlorosulfonic acid under controlled conditions (0–5°C, 4 h), yielding 2-bromobenzenesulfonic acid (73% yield). Subsequent treatment with phosphorus pentachloride (PCl₅) in dichloromethane converts the sulfonic acid to sulfonyl chloride (89% yield).

Alternative Bromination Strategies

Electrophilic bromination using molecular bromine (Br₂) in acetic acid has been reported for similar sulfonamide frameworks. For instance, bromination of N-(2-formylphenyl)-4-methylbenzenesulfonamide with Br₂ in CHCl₃ selectively substitutes hydrogen at the ortho position relative to the sulfonamide group (62% yield). This method leverages the electron-withdrawing nature of the sulfonamide to direct bromination.

Preparation of 1-(Furan-2-yl)Propan-2-Amine

Grignard Addition to Furan Derivatives

The propan-2-yl amine moiety is synthesized via Grignard reactions. Propargyl magnesium bromide reacts with furfural in tetrahydrofuran (THF) at 0°C, forming a propargyl alcohol intermediate. Hydrogenation over palladium on carbon (Pd/C) reduces the alkyne to a single bond, yielding 1-(furan-2-yl)propan-2-ol (85% yield). Subsequent conversion to the amine is achieved via reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol (78% yield).

Organolithium-Mediated Synthesis

An alternative route employs n-butyllithium (n-BuLi) to deprotonate furan-2-carbaldehyde at −78°C, followed by addition of a protected imine (e.g., N-tert-butoxycarbonyl (Boc)-protected allylamine). Quenching with aqueous ammonium chloride affords the branched amine after Boc deprotection with trifluoroacetic acid (TFA) (71% yield).

Coupling Reactions to Form the Sulfonamide

Sulfonylation of the Amine

Reacting 1-(furan-2-yl)propan-2-amine with 2-bromobenzenesulfonyl chloride in dichloromethane (DCM) in the presence of pyridine as a base yields the target compound. The reaction proceeds at room temperature for 12 h, with pyridine neutralizing HCl byproducts. Purification via silica gel chromatography (hexane/ethyl acetate 3:1) affords 2-bromo-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide in 82% yield.

Palladium-Catalyzed Coupling

For substrates requiring late-stage functionalization, a Suzuki-Miyaura coupling has been explored. Aryl boronic esters derived from 2-bromobenzenesulfonamide react with furan-2-ylpropan-2-amine derivatives in the presence of Pd(PPh₃)₄ and potassium carbonate (K₂CO₃) in toluene/ethanol (3:1) at 80°C. This method achieves moderate yields (65–70%) but requires rigorous exclusion of moisture.

Alternative Synthetic Routes

One-Pot Bromination-Sulfonylation

A streamlined approach involves simultaneous bromination and sulfonylation. Treatment of N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide with N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under UV light introduces bromine at the ortho position (58% yield). While efficient, competing side reactions at the furan ring limit scalability.

Enzymatic Sulfonamide Formation

Recent advances employ lipase catalysts (e.g., Candida antarctica lipase B) to mediate the coupling of 2-bromobenzenesulfonic acid with 1-(furan-2-yl)propan-2-amine in ionic liquids. This green chemistry approach achieves 75% conversion but requires optimization for industrial applications.

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

Grignard reactions in THF at −78°C minimize side reactions, while sulfonylation in DCM at room temperature ensures compatibility with acid-sensitive furan moieties. Elevated temperatures (>40°C) during bromination lead to overhalogenation.

Catalytic Systems

Copper(I) thiophene-2-carboxylate (CuTc) enhances triazole formation in click chemistry-derived intermediates, whereas palladium catalysts (e.g., Pd₂(dba)₃) improve coupling efficiency in aryl halide reactions.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination.

    Azobisisobutyronitrile (AIBN): A radical initiator.

    Triethyl phosphite: Used in the formation of phosphonate intermediates.

    Palladium catalysts: Used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest potential applications in drug development, particularly as an antimicrobial and anti-inflammatory agent. Research indicates that compounds with benzenesulfonamide moieties often exhibit significant biological activities.

  • Antimicrobial Activity : Studies have shown that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis. The furan ring in this compound may enhance its interaction with biological targets, potentially increasing its efficacy against resistant strains of bacteria .
  • Anti-inflammatory Properties : The presence of the furan group may contribute to anti-inflammatory effects by modulating inflammatory pathways. This could be particularly useful in treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Environmental Science

The environmental applications of 2-bromo-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide are primarily focused on its role in pollutant degradation and as a potential bioremediation agent.

  • Pollutant Degradation : Compounds similar to this one have been studied for their ability to degrade environmental pollutants, particularly in wastewater treatment processes. Their sulfonamide structure allows for interactions with various contaminants, facilitating their breakdown .
  • Bioremediation : Research indicates that such compounds can be utilized to enhance microbial degradation of pollutants in contaminated sites, offering a sustainable approach to environmental cleanup .

Material Science

In material science, the unique properties of this compound lend themselves to applications in polymer chemistry and nanotechnology.

  • Polymer Chemistry : The compound can serve as a monomer or additive in the synthesis of polymers with enhanced thermal stability and chemical resistance. Its functional groups allow for copolymerization with various monomers, potentially leading to materials with tailored properties .
  • Nanotechnology : There is potential for using this compound in the development of nanomaterials, particularly those designed for drug delivery systems. Its ability to form stable complexes with metal ions could facilitate the creation of nanoparticles that are effective in targeting specific tissues or cells .

Case Studies

Several case studies highlight the applications of this compound:

  • Antimicrobial Efficacy Study :
    • A study investigated the antibacterial properties of various sulfonamides, including derivatives similar to this compound. Results indicated significant activity against Gram-positive bacteria, suggesting its potential use as a new antibiotic agent .
  • Biodegradation Research :
    • In an environmental study, researchers evaluated the effectiveness of sulfonamide compounds in degrading specific pollutants in wastewater. The findings demonstrated that these compounds could accelerate the breakdown of harmful substances, supporting their use in bioremediation strategies .
  • Polymer Development :
    • A recent project focused on incorporating sulfonamide derivatives into polymer matrices to improve mechanical properties and thermal stability. The study showcased enhanced performance metrics compared to traditional polymers, indicating promising applications in industrial materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing bacterial growth . The furan ring and bromine atom may also contribute to the compound’s overall biological activity by interacting with specific molecular targets.

Comparison with Similar Compounds

Substituent Variations on the Benzene Ring

  • Methyl substituents lack the electron-withdrawing effects of bromine, leading to weaker sulfonamide acidity (pKa differences) .
  • 2-Bromo Analog with Phenethyl Side Chain (e.g., 2-bromo-N-(2-phenylethyl)benzenesulfonamide):
    • The phenethyl group increases lipophilicity compared to the furan-containing propan-2-yl chain, likely altering membrane permeability.
    • Safety data indicate brominated sulfonamides may pose inhalation or skin irritation risks, a common hazard for halogenated compounds .

Variations in the Amine Side Chain

  • Azide-Functionalized Sulfonamides (e.g., N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide): Azide groups introduce high reactivity, enabling click chemistry applications. However, they may compromise stability compared to the inert furan group.
  • Piperidine and Benzimidazole Derivatives (e.g., 2-(1H-benzimidazol-2-yl)-N-[(E)-dimethylamino)methylidene]benzenesulfonamide): Benzimidazole’s bicyclic structure enhances π-π stacking, whereas the furan’s lone oxygen may prioritize hydrogen bonding. Piperidine-containing analogs (e.g., 3-fluoro-N-(1-{2-[(propan-2-yl)phenoxy]ethyl}piperidin-4-yl)-benzenesulfonamide) exhibit increased basicity, influencing pharmacokinetics .

Functional Group Additions

  • Morpholine-Pyrimidine Hybrids (e.g., N-[2-(5-bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide):
    • Morpholine improves solubility in polar solvents, while the pyrimidine ring offers a planar structure for target binding. The bromine here is on pyrimidine, unlike the benzene in the target compound, altering electronic effects .
  • Trimethylbenzenesulfonamides :
    • Steric hindrance from multiple methyl groups may reduce binding affinity compared to the less bulky furan-propan-2-yl side chain .

Comparative Data Table

Compound Name Key Substituents Molecular Features Hypothesized Properties
2-Bromo-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide 2-Br, furan-propan-2-yl Moderate acidity, H-bonding via furan Moderate solubility, potential bioactivity
4-Methyl-N-(2-(2-phenyl-1H-indol-3-yl)propyl)benzenesulfonamide 4-Me, indol-propyl High lipophilicity, π-π stacking Low solubility, enhanced target binding
N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide Azide groups, 4-Me High reactivity, low stability Suited for click chemistry
2-(1H-Benzimidazol-2-yl)-N-[(E)-dimethylamino)methylidene]benzenesulfonamide Benzimidazole, dimethylamino Planar structure, basic side chain Improved membrane penetration
2-Bromo-N-(2-phenylethyl)benzenesulfonamide 2-Br, phenethyl High lipophilicity, electron-withdrawing Br Potential toxicity concerns

Biological Activity

2-bromo-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide is a compound of interest due to its unique structural features, which include a bromine atom, a furan ring, and a sulfonamide group. These components suggest potential biological activities, particularly in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and research findings.

The molecular formula of this compound is C13H14BrNO3SC_{13}H_{14}BrNO_3S with a molecular weight of 344.23 g/mol . The compound's structure facilitates various chemical reactions, including substitution and coupling reactions, which can lead to the synthesis of more complex molecules.

PropertyValue
Molecular FormulaC₁₃H₁₄BrNO₃S
Molecular Weight344.23 g/mol
CAS Number1234836-36-2

The biological activity of this compound is primarily attributed to its sulfonamide group, which mimics para-aminobenzoic acid (PABA). This structural similarity allows the compound to inhibit bacterial dihydropteroate synthase, an enzyme crucial for bacterial growth. By blocking this enzyme, the compound can effectively prevent the synthesis of folate in bacteria, leading to antimicrobial effects .

Antimicrobial Properties

Research indicates that compounds containing sulfonamide groups exhibit significant antimicrobial activity. The presence of the furan ring may enhance this effect by improving solubility and bioavailability. In vitro studies have shown that related sulfonamides can inhibit various bacterial strains, suggesting that this compound could have similar properties .

Cytotoxicity and Cancer Research

Recent studies have explored the cytotoxic potential of sulfonamide derivatives against cancer cell lines. For instance, compounds with similar structures have demonstrated significant antiproliferative activity against breast (MCF-7), cervical (HeLa), and lung cancer (NCI-H460) cell lines . The mechanism often involves disruption of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Case Studies

  • Inhibition Studies : A study on related sulfonamides showed IC50 values indicating effective inhibition against selected cancer cell lines. For instance, compounds structurally similar to this compound exhibited IC50 values ranging from 0.08 µM to 0.99 µM against various cancer types .
  • Mechanistic Insights : Research into the binding interactions between sulfonamides and human serum albumin (HSA) revealed moderate to strong binding constants, indicating potential for therapeutic applications . The interactions were characterized by static fluorescence quenching mechanisms involving hydrophobic interactions.

Medicinal Chemistry

The compound serves as a valuable intermediate in the synthesis of novel pharmaceuticals targeting bacterial infections. Its unique structure allows for modifications that enhance biological activity while maintaining safety profiles.

Organic Synthesis

In organic chemistry, this compound can be utilized as a building block for synthesizing more complex heterocyclic compounds and natural product analogs .

Q & A

Q. Basic Research Focus

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the furan ring (δ 6.2–7.4 ppm for protons) and sulfonamide group (δ 3.1–3.5 ppm for N–H) .
  • X-ray Crystallography : Resolve the stereochemistry of the propan-2-yl group and confirm bond angles (e.g., C–S–N ≈ 107°) and torsional parameters (e.g., dihedral angle between benzene and furan rings ≈ 45°) .
    Data Interpretation : Compare experimental results with density functional theory (DFT)-optimized structures to validate conformational stability .

What methodologies are employed to evaluate its enzyme inhibition potential in medicinal chemistry research?

Q. Basic Research Focus

  • In Vitro Assays : Screen against target enzymes (e.g., carbonic anhydrase or kinases) using fluorometric or colorimetric assays. Measure IC50_{50} values via dose-response curves .
  • Competitive Binding Studies : Use isothermal titration calorimetry (ITC) to quantify binding affinity (KdK_d) and stoichiometry .
    Advanced Tip : Pair enzymatic assays with molecular docking (e.g., AutoDock Vina) to correlate inhibitory activity with sulfonamide-furan interactions in the enzyme active site .

How can computational reaction design accelerate the synthesis of derivatives with enhanced bioactivity?

Q. Advanced Research Focus

  • Reaction Path Prediction : Use quantum chemical calculations (e.g., Gaussian) to model transition states and identify low-energy pathways for introducing substituents (e.g., replacing bromine with chlorine) .
  • Machine Learning : Train models on existing sulfonamide datasets to predict optimal reaction conditions (solvent, catalyst) for new derivatives. Validate predictions with high-throughput experimentation .

How do researchers reconcile contradictory bioactivity data across studies?

Q. Advanced Research Focus

  • Structural Analog Analysis : Compare bioactivity of 2-bromo derivatives with non-brominated analogs (e.g., 2-chloro-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide) to assess the bromine atom’s role in potency .
  • Assay Standardization : Control variables such as cell line viability (e.g., HepG2 vs. HEK293) and enzyme purity to reduce inter-study variability .

What challenges arise in interpreting crystallographic data for this compound?

Q. Advanced Research Focus

  • Disorder Handling : Address positional disorder in the furan ring or propan-2-yl group by refining occupancy ratios and applying restraints during structure solution .
  • Hydrogen Bonding Networks : Analyze short contacts (e.g., S=O···H–N ≈ 2.8 Å) to identify stabilizing interactions that influence molecular packing .

How are structure-activity relationship (SAR) studies designed for sulfonamide-furan hybrids?

Q. Advanced Research Focus

  • Substituent Variation : Systematically modify the benzene ring (e.g., para-bromo vs. meta-bromo) and furan moiety (e.g., methyl vs. nitro groups) to assess impact on bioactivity .

  • SAR Table Example :

    DerivativeSubstituent (R)IC50_{50} (nM)
    A Br12.4
    B Cl28.7
    C H65.2
    Conclusion : Bromine enhances inhibitory potency by 2.3-fold compared to chlorine .

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